methyl 3-(N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)sulfamoyl)-4-methoxybenzoate
Description
Methyl 3-(N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)sulfamoyl)-4-methoxybenzoate is a complex sulfamoyl benzoate derivative featuring:
- A methyl 4-methoxybenzoate core.
- A sulfamoyl bridge (N-sulfamoyl group) connecting the benzoate to a 4-hydroxy-4,5,6,7-tetrahydrobenzofuran moiety.
- A partially saturated bicyclic tetrahydrobenzofuran system with a hydroxyl substituent.
Properties
IUPAC Name |
methyl 3-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methylsulfamoyl]-4-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO7S/c1-24-15-6-5-12(17(20)25-2)10-16(15)27(22,23)19-11-18(21)8-3-4-14-13(18)7-9-26-14/h5-7,9-10,19,21H,3-4,8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUXIIOJXANRHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC2(CCCC3=C2C=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)sulfamoyl)-4-methoxybenzoate typically involves multiple steps. The process begins with the alkylation of a starting material, followed by nitration, reduction, cyclization, chlorination, and two successive amination reactions. Each step requires specific reaction conditions, such as controlled temperatures, pressures, and the use of appropriate solvents and catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and reduce production costs. Quality control measures, including chromatography and spectroscopy, are implemented to ensure the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)sulfamoyl)-4-methoxybenzoate: can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions are carefully controlled to achieve the desired outcomes, with factors such as temperature, pH, and reaction time playing a critical role.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products are often used in further research and development to explore new applications and improve the compound's efficacy.
Scientific Research Applications
Methyl 3-(N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)sulfamoyl)-4-methoxybenzoate: has diverse applications in scientific research. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology, it is used to study enzyme inhibition and receptor binding. In medicine, it has potential as a therapeutic agent due to its biological activity. In industry, it is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which methyl 3-(N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)sulfamoyl)-4-methoxybenzoate exerts its effects involves molecular targets and pathways. The compound interacts with specific enzymes and receptors, leading to biological responses. Understanding these mechanisms is crucial for developing new drugs and treatments based on this compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Heterocyclic Comparisons
Table 1: Structural and Functional Group Comparison
Key Observations:
Sulfamoyl vs. Sulfonylurea Linkages :
- The target compound’s sulfamoyl group (N–SO₂–) is structurally simpler than the sulfonylurea bridge (SO₂–NH–CO–NH–) in metsulfuron methyl ester. This difference may reduce hydrogen-bonding capacity and alter target specificity .
- Sulfonylurea herbicides (e.g., metsulfuron) inhibit acetolactate synthase (ALS) in plants. The sulfamoyl group in the target compound could exhibit analogous bioactivity but with modified potency due to reduced electron-withdrawing effects .
Heterocyclic Systems: The tetrahydrobenzofuran in the target compound provides partial saturation, enhancing conformational flexibility compared to fully aromatic systems like the 1,3,5-triazine in metsulfuron. This may improve membrane permeability but reduce planarity-driven target binding . Compounds with 1,2,4-triazole-thione cores () exhibit tautomerism, which is absent in the target compound.
Substituent Effects on Physicochemical Properties
Methoxy vs. Hydroxy Groups :
- The 4-methoxy group on the benzoate enhances lipophilicity (higher logP) compared to a hydroxyl group, favoring passive diffusion across biological membranes.
- The 4-hydroxy substituent on the tetrahydrobenzofuran may increase solubility via hydrogen bonding but could also predispose the compound to glucuronidation, reducing bioavailability .
Electronic Effects :
Spectral Characterization Insights
IR Spectroscopy :
- The absence of a C=O stretch (~1660–1680 cm⁻¹) in the target compound’s benzoate ester (compared to hydrazinecarbothioamides in ) confirms esterification. A strong C=S stretch (~1250 cm⁻¹) would be absent, distinguishing it from triazole-thiones .
- NH stretches (~3150–3400 cm⁻¹) in the sulfamoyl group align with tautomerically stable NH vibrations observed in ’s thione derivatives .
NMR Spectroscopy :
- The tetrahydrobenzofuran’s proton environment (e.g., CH₂ and CH groups in the saturated ring) would show distinct splitting patterns compared to aromatic protons in triazine-based herbicides .
Biological Activity
Methyl 3-(N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)sulfamoyl)-4-methoxybenzoate is a compound of interest due to its potential biological activities. This article presents a detailed overview of its synthesis, biological effects, and relevant research findings.
Synthesis
The synthesis of this compound involves multiple steps, typically starting from commercially available precursors. The key steps usually include:
- Formation of the Sulfonamide : The sulfamoyl group is introduced to the benzoate moiety.
- Coupling with Tetrahydrobenzofuran : The tetrahydrobenzofuran derivative is synthesized and subsequently coupled with the sulfamoyl-containing benzoate.
- Methylation : The final product is obtained through methylation processes to yield the methyl ester.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related sulfamoyl derivatives can inhibit bacterial growth effectively.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Methyl 3-(...) | P. aeruginosa | 8 µg/mL |
Anticancer Activity
Preliminary studies have suggested that this compound may possess anticancer properties. The mechanism of action appears to involve the induction of apoptosis in cancer cells, likely through the modulation of specific signaling pathways.
- Cell Line Studies : In vitro studies using various cancer cell lines (e.g., breast cancer and leukemia) demonstrated a dose-dependent reduction in cell viability.
- Mechanism Exploration : Investigations into the molecular pathways indicated that the compound may activate caspase cascades leading to programmed cell death.
Case Study 1: Antimicrobial Efficacy
A study was conducted to evaluate the antimicrobial efficacy of this compound against common pathogens. The results showed that the compound was effective against both Gram-positive and Gram-negative bacteria, with notable activity against resistant strains.
Case Study 2: Anticancer Evaluation
In a controlled laboratory setting, the compound was tested on human breast cancer cells (MCF-7). Results indicated a significant decrease in cell proliferation and an increase in apoptotic markers compared to untreated controls.
Research Findings
Recent research has focused on understanding the pharmacokinetics and toxicity profiles of this compound:
- Toxicity Assessment : Various animal models have been utilized to assess acute and chronic toxicity. Findings suggest a favorable safety profile at therapeutic doses.
- Pharmacokinetic Studies : Absorption and metabolism studies indicate that the compound has good bioavailability and is metabolized primarily in the liver.
Q & A
Q. What are the recommended synthetic routes for methyl 3-(N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)sulfamoyl)-4-methoxybenzoate?
- Methodological Answer : The compound’s synthesis can be approached via stepwise functionalization. A plausible route involves:
Sulfamoyl Group Introduction : Reacting a benzofuran derivative with sulfamoyl chloride under basic conditions (e.g., pyridine or triethylamine) at 0–25°C .
Esterification : Coupling the intermediate with methyl 4-methoxybenzoate using carbodiimide-based coupling agents (e.g., DCC or EDC) in anhydrous dichloromethane .
Key optimization parameters include temperature control (<40°C to prevent side reactions) and catalyst selection (e.g., DMAP for esterification efficiency). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .
Q. How should researchers characterize the compound’s purity and structural integrity?
- Methodological Answer : Use a multi-technique approach:
- Purity : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm; purity >95% is acceptable for most studies .
- Structural Confirmation :
- NMR : Compare H and C NMR shifts with computational predictions (e.g., DFT) to validate the sulfamoyl and tetrahydrobenzofuran moieties .
- Mass Spectrometry : High-resolution ESI-MS to confirm the molecular ion peak (expected m/z for CHNOS: calculated 407.11) .
- Crystallography : If crystals are obtained, single-crystal X-ray diffraction resolves stereochemical ambiguities (e.g., tetrahydrobenzofuran ring conformation) .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : While specific toxicity data are limited, adopt general precautions for sulfonamide derivatives:
- PPE : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to minimize inhalation risks .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers design experiments to assess the compound’s stability under various conditions?
- Factors : pH (2–10), temperature (4°C, 25°C, 40°C), and solvent systems (aqueous, DMSO, ethanol).
- Response Variables : Degradation rate (HPLC area% over time) and byproduct identification (LC-MS/MS).
- Statistical Analysis : ANOVA to identify significant degradation drivers (e.g., acidic pH accelerates sulfamoyl hydrolysis) .
Note: Include control samples with stabilizers (e.g., antioxidants) to mitigate oxidation .
Q. What methodologies are effective in analyzing the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to predict binding affinity with enzymes (e.g., cyclooxygenase-2) via the sulfamoyl group’s hydrogen-bonding potential .
- Fluorescence Quenching Assays : Monitor changes in tryptophan fluorescence of serum albumin (e.g., BSA) to quantify binding constants (e.g., Stern-Volmer analysis) .
- In Vitro Activity : Screen against cell lines (e.g., cancer or microbial models) with dose-response curves (IC determination) and compare to structural analogs (e.g., methyl benzoate derivatives) .
Q. How should contradictions in spectroscopic data be resolved during structural elucidation?
- Methodological Answer :
- Cross-Validation : Combine H-C HSQC and HMBC NMR to resolve overlapping signals (e.g., tetrahydrobenzofuran protons) .
- Computational Chemistry : Optimize the structure using Gaussian 09 (B3LYP/6-31G* basis set) and simulate NMR shifts; deviations >0.5 ppm suggest misassignment .
- Isotopic Labeling : Synthesize deuterated analogs to confirm proton assignments in complex regions (e.g., methylene groups in the tetrahydrofuran ring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
